molecular formula C13H26N2O4S B6177152 tert-butyl (3S)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate CAS No. 2567489-77-2

tert-butyl (3S)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate

Cat. No.: B6177152
CAS No.: 2567489-77-2
M. Wt: 306.4
InChI Key:
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Description

Tert-butyl (3S)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, a butylsulfamoyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.

    Introduction of the Butylsulfamoyl Group: The butylsulfamoyl group can be introduced via a sulfonamide formation reaction, where a butylamine reacts with a sulfonyl chloride.

    Attachment of the Tert-butyl Group: The tert-butyl group is often introduced through a tert-butyl esterification reaction, where a carboxylic acid group is reacted with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Tert-butyl (3S)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including its use as a drug candidate.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate
  • Tert-butyl (3S)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate
  • Tert-butyl (3S)-3-(propylsulfamoyl)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl (3S)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate is unique due to the presence of the butylsulfamoyl group, which imparts distinct chemical and biological properties compared to its methyl, ethyl, and propyl analogs

Properties

CAS No.

2567489-77-2

Molecular Formula

C13H26N2O4S

Molecular Weight

306.4

Purity

95

Origin of Product

United States

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